
4-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as CMOB, and its chemical formula is C19H18ClN3O3.
科学的研究の応用
CMOB has been studied for its potential applications in various fields. One of the main areas of research is in the development of new drugs. CMOB has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use as an antifungal and antibacterial agent.
作用機序
The mechanism of action of CMOB is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes that are involved in cell division and growth. This leads to the death of cancer cells and other harmful microorganisms.
Biochemical and Physiological Effects:
Studies have shown that CMOB has a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, CMOB has been found to have anti-inflammatory properties.
実験室実験の利点と制限
One advantage of using CMOB in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on CMOB. One area of interest is in the development of new drugs based on the compound. Researchers are also interested in exploring the potential of CMOB as an antibacterial and antifungal agent. In addition, further studies are needed to fully understand the mechanism of action of CMOB and its potential applications in various fields.
Conclusion:
In conclusion, 4-chloro-N-(1-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is a compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method of CMOB involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzamide with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base. CMOB has been studied for its potential applications in the development of new drugs, as an antibacterial and antifungal agent, and for its anti-inflammatory properties. Future research is needed to fully understand the mechanism of action of CMOB and its potential applications in various fields.
合成法
The synthesis of CMOB involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzamide with 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of a base. This reaction results in the formation of CMOB as a white solid. The purity of the compound can be improved by recrystallization.
特性
IUPAC Name |
4-chloro-N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11(20-17(23)13-3-7-14(19)8-4-13)18-21-16(22-25-18)12-5-9-15(24-2)10-6-12/h3-11H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXRLWUUFWZYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B7705395.png)
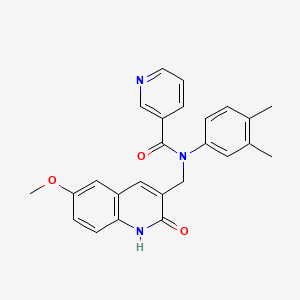
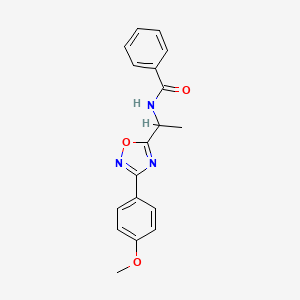
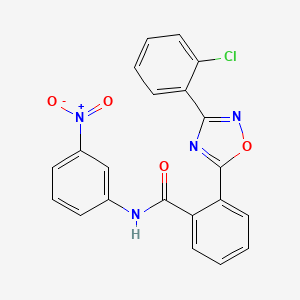

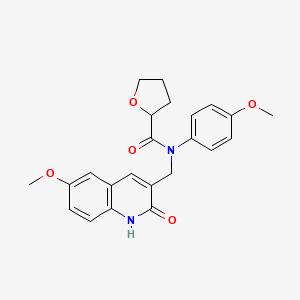
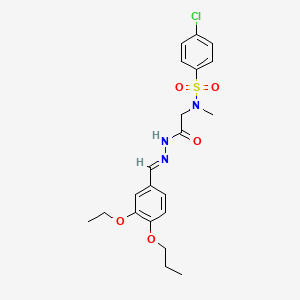
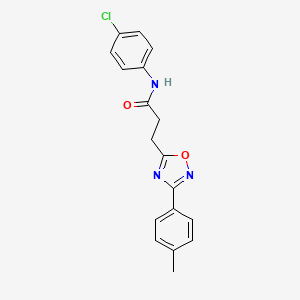
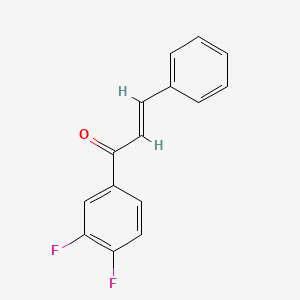
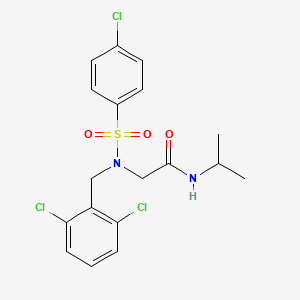
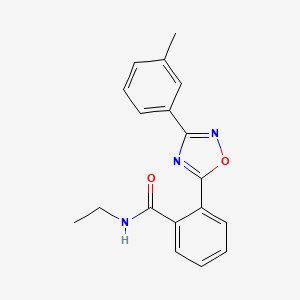
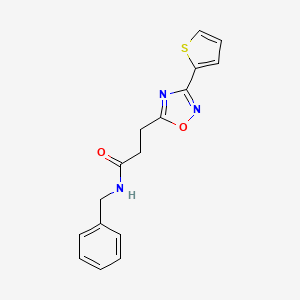
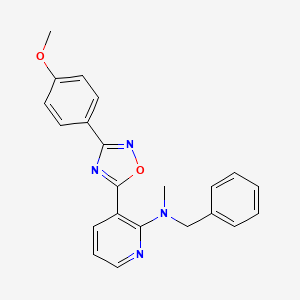
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7705488.png)